molecular formula C10H22N2 B052195 Diethyl(piperidin-4-ylmethyl)amine CAS No. 116905-90-9

Diethyl(piperidin-4-ylmethyl)amine

Cat. No.: B052195
CAS No.: 116905-90-9
M. Wt: 170.3 g/mol
InChI Key: NBCRICNNRIGTEM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl(piperidin-4-ylmethyl)amine typically involves the reaction of piperidine with diethylamine under controlled conditions. One common method is the reductive amination of piperidine with diethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an organic solvent like methanol or ethanol at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Diethyl(piperidin-4-ylmethyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry Applications

Diethyl(piperidin-4-ylmethyl)amine is primarily utilized in the development of pharmacological agents. Its structure allows it to interact effectively with various biological targets, making it a valuable scaffold in drug design.

1.1 Muscarinic Receptor Antagonists

  • The compound has been explored as a muscarinic receptor antagonist, which plays a crucial role in treating conditions related to the gastrointestinal and central nervous systems. These antagonists can inhibit acetylcholine's effects, thereby providing therapeutic benefits for disorders such as excessive smooth muscle contractions and respiratory secretions .

1.2 Histamine H3 Receptor Modulation

  • Research indicates that derivatives of this compound can act as histamine H3 receptor antagonists/inverse agonists. These compounds have shown potential for treating cognitive disorders by modulating neurotransmitter release, highlighting their role in central nervous system applications .

Biological Research Applications

This compound is also significant in biological studies, particularly in enzyme interactions and signaling pathways.

2.1 Enzyme Mechanisms

  • The compound is employed in studying enzyme mechanisms, particularly those involving acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Inhibition studies have demonstrated its efficacy in modulating these enzymes, which are critical for neurotransmission and various physiological processes .

2.2 Inflammasome Inhibition

  • Recent studies have investigated its role as a potential NLRP3 inflammasome inhibitor, which is relevant in inflammatory diseases. The compound's ability to prevent pyroptosis and reduce IL-1β release suggests its therapeutic potential in managing inflammatory responses .

Industrial Applications

In addition to its medicinal uses, this compound serves as an important intermediate in the synthesis of specialty chemicals.

3.1 Chemical Synthesis

  • The compound acts as a building block in synthesizing complex organic molecules. Its unique structure facilitates various chemical reactions, including oxidation and substitution reactions, making it a versatile reagent in organic chemistry .

Table 1: Summary of Applications

Application AreaSpecific Use CasesKey Findings/Outcomes
Medicinal ChemistryMuscarinic receptor antagonistsEffective in treating gastrointestinal and CNS disorders
Histamine H3 receptor modulationPotential for cognitive disorder treatment
Biological ResearchEnzyme mechanism studiesSignificant inhibition of AChE and BuChE
Inflammasome inhibitionPrevents pyroptosis and reduces IL-1β release
Industrial ApplicationsChemical synthesisVersatile building block for organic compounds

Case Studies

Case Study 1: Muscarinic Receptor Antagonism
A study outlined the synthesis of this compound derivatives that effectively blocked muscarinic receptors. These derivatives demonstrated significant reductions in gastrointestinal motility, showcasing their therapeutic potential .

Case Study 2: Histamine H3 Receptor Antagonism
Research on 4-oxypiperidine derivatives revealed that modifications on the piperidine ring could enhance binding affinity to H3 receptors. This compound served as a core structure for developing these potent antagonists with promising results in cognitive enhancement assays .

Mechanism of Action

The mechanism of action of Diethyl(piperidin-4-ylmethyl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the specific target. The compound can also modulate signaling pathways by binding to receptors and altering their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl(piperidin-4-ylmethyl)amine is unique due to its specific structure, which combines the properties of both piperidine and diethylamine. This unique structure allows it to interact with a wide range of molecular targets and participate in various chemical reactions, making it a versatile compound in scientific research .

Biological Activity

Diethyl(piperidin-4-ylmethyl)amine, often referred to as EVT-380813, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound is classified as a tertiary amine and a piperidine derivative. Its synthesis typically involves reductive amination, where 4-piperidinone is reacted with diethylamine in the presence of a reducing agent like sodium cyanoborohydride. This method allows for high yields while minimizing by-products.

Biological Activities

The biological activities of this compound can be summarized as follows:

1. Anti-AChE Activity

This compound has been identified as a potent inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. This activity is particularly relevant for the treatment of Alzheimer's disease, where AChE inhibitors are used to increase acetylcholine levels, thereby improving cognitive function. In vivo studies demonstrated that compounds containing this structure significantly increased acetylcholine content in the cerebral cortex of rats, outperforming established drugs like physostigmine.

2. Antioxidant and Anticancer Properties

Research has shown that derivatives containing this compound exhibit antioxidant properties and potential anticancer activities. A study evaluated compounds based on this structure against MBC-MCF7 breast cancer cells, revealing low cell viability at certain concentrations, indicating their promise as anticancer agents. The antioxidant activity was also noteworthy, with some compounds showing higher efficacy than ascorbic acid .

3. Opioid Receptor Agonism

Another application involves the synthesis of N,N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-benzamide, which acts as a potent δ-opioid receptor agonist. This receptor is crucial for pain modulation, suggesting potential analgesic applications.

The mechanisms through which this compound exerts its biological effects vary based on its specific applications:

  • AChE Inhibition : By binding to AChE, it prevents the breakdown of acetylcholine, enhancing cholinergic transmission.
  • Antioxidant Activity : The compound's structure allows it to scavenge free radicals, reducing oxidative stress in cells.
  • Receptor Interaction : As an opioid receptor agonist, it binds to δ-opioid receptors, influencing pain pathways.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
Anti-AChEInhibition of AChE
AntioxidantFree radical scavenging
AnticancerCell proliferation inhibition
Opioid Agonismδ-opioid receptor activation

Table 2: In Vitro Efficacy Against Cancer Cell Lines

CompoundCell LineIC50 (μM)Reference
This compound derivativeMBC-MCF7Low viability at specific concentrations
N,N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-benzamideNot specifiedNot available

Case Studies

Case Study 1: Alzheimer's Treatment
In a controlled study involving rats, this compound derivatives were administered to evaluate their effects on cognitive function. The results indicated a significant increase in acetylcholine levels compared to control groups treated with placebo or physostigmine.

Case Study 2: Breast Cancer Screening
A series of compounds incorporating this compound were tested against MBC-MCF7 cells. The findings revealed that several derivatives exhibited promising anticancer activity with low IC50 values, highlighting their potential for further development as therapeutic agents against breast cancer .

Properties

IUPAC Name

N-ethyl-N-(piperidin-4-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-3-12(4-2)9-10-5-7-11-8-6-10/h10-11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCRICNNRIGTEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10395292
Record name diethyl(piperidin-4-ylmethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116905-90-9
Record name diethyl(piperidin-4-ylmethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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